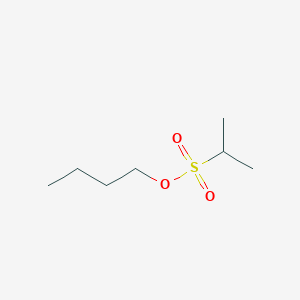

Butyl propane-2-sulfonate

Description

Butyl propane-2-sulfonate is an organosulfur compound that belongs to the class of sulfonates. Sulfonates are known for their surfactant properties, making them useful in various industrial applications. This compound is characterized by the presence of a butyl group attached to a propane-2-sulfonate moiety, which imparts unique chemical and physical properties.

Properties

CAS No. |

144091-28-1 |

|---|---|

Molecular Formula |

C7H16O3S |

Molecular Weight |

180.27 g/mol |

IUPAC Name |

butyl propane-2-sulfonate |

InChI |

InChI=1S/C7H16O3S/c1-4-5-6-10-11(8,9)7(2)3/h7H,4-6H2,1-3H3 |

InChI Key |

FWRFNCJFABDSNF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOS(=O)(=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl propane-2-sulfonate typically involves the reaction of butyl alcohol with propane sultone. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Butyl alcohol+Propane sultone→Butyl propane-2-sulfonate

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction temperature is maintained at around 50-70°C to optimize the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and high throughput. The process includes the purification of the final product through distillation or crystallization to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Butyl propane-2-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by other nucleophiles, such as halides or amines.

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium halides (e.g., NaCl, NaBr) and amines (e.g., NH3, RNH2).

Major Products Formed

Nucleophilic Substitution: Produces substituted sulfonates or sulfonamides.

Oxidation: Yields sulfonic acids or sulfonate esters.

Reduction: Forms sulfides or thiols.

Scientific Research Applications

Butyl propane-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl propane-2-sulfonate involves its ability to interact with various molecular targets through its sulfonate group. The sulfonate group can form hydrogen bonds and ionic interactions with proteins, lipids, and other biomolecules. This interaction can alter the structure and function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Butyl propane-2-sulfonate can be compared with other similar compounds, such as:

Sodium dodecyl sulfate (SDS): Another sulfonate surfactant commonly used in laboratory and industrial applications.

Sodium sulfonate: A simpler sulfonate compound with similar surfactant properties.

Propane sulfonate: A related compound with a shorter alkyl chain, resulting in different physical and chemical properties.

This compound is unique due to its specific alkyl chain length and sulfonate group, which provide distinct surfactant properties and reactivity compared to other sulfonates .

Q & A

Structural Confirmation :

- NMR : Analyze H NMR for butyl chain protons (δ 0.8–1.6 ppm) and sulfonate group proximity (splitting patterns).

- Mass Spectrometry : Use ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 181).

Q. Purity Assessment :

- HPLC : Utilize reverse-phase C18 columns with UV detection (λ = 210 nm) and acetonitrile/water gradients.

- Melting Point : For crystalline derivatives, compare observed mp with literature values (if available) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different solvent environments?

- Methodological Answer :

Solvent Effects : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to assess solvation energies in polar (water) vs. nonpolar (toluene) solvents.

Reactivity Trends : Simulate transition states for sulfonate ester hydrolysis or nucleophilic substitutions to predict kinetic barriers.

Validation : Cross-reference computational results with experimental kinetic studies (e.g., Arrhenius plots) under controlled conditions .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔH, solubility) for this compound?

- Methodological Answer :

Systematic Review : Conduct a meta-analysis of existing literature, categorizing studies by methodology (e.g., calorimetry vs. computational models).

Experimental Replication : Reproduce key studies using standardized protocols (e.g., USP solubility testing at 25°C ± 0.5°C).

Statistical Analysis : Apply ANOVA or regression models to identify outliers and methodological biases (e.g., solvent purity, temperature control) .

Q. What experimental designs are suitable for assessing this compound’s stability under extreme pH and temperature conditions?

- Methodological Answer :

Stress Testing :

- pH Stability : Incubate samples in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours; monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).

Kinetic Profiling : Calculate half-lives () under each condition using first-order decay models.

Degradation Product Identification : Isolate byproducts via preparative HPLC and characterize with HR-MS/MS .

Methodological and Analytical Questions

Q. How should researchers design experiments to evaluate the ecological impact of this compound in aquatic systems?

- Methodological Answer :

Toxicity Assays : Use Daphnia magna or zebrafish embryos to determine LC₅₀ values under OECD guidelines.

Bioaccumulation Studies : Measure partition coefficients (log P) and bioconcentration factors (BCF) in model organisms.

Environmental Fate Analysis : Track sulfonate degradation via LC-MS/MS in simulated wastewater treatment systems .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Methodological Answer :

Detailed Protocols : Document reaction parameters (e.g., stirring rate, inert gas use) and purification steps in supplementary materials.

Collaborative Validation : Share samples with independent labs for cross-characterization (e.g., interlaboratory NMR comparisons).

Data Transparency : Publish raw spectral data and chromatograms in open-access repositories .

Literature and Data Integration

Q. How can researchers integrate fragmented literature data on sulfonate compounds into a cohesive study on this compound?

- Methodological Answer :

Systematic Review : Use PRISMA guidelines to screen databases (SciFinder, Reaxys) with keywords like "sulfonate stability" or "alkyl sulfonate synthesis."

Data Mining : Extract thermodynamic and kinetic data into a unified database; apply QSAR models to fill knowledge gaps.

Critical Appraisal : Evaluate study quality using tools like GRADE for experimental rigor and bias assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.